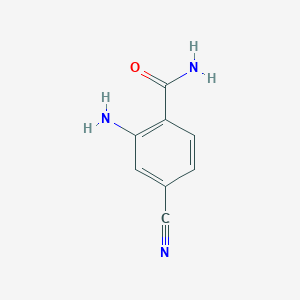

2-Amino-4-cyanobenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63069-51-2 |

|---|---|

Molecular Formula |

C8H7N3O |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-amino-4-cyanobenzamide |

InChI |

InChI=1S/C8H7N3O/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,10H2,(H2,11,12) |

InChI Key |

AGWRUDYGJJVQOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Amino 4 Cyanobenzamide and Cognate Benzamide Derivatives

Established Synthetic Pathways for Benzamide (B126) Core Structures

The construction of the central benzamide moiety is a foundational step in the synthesis of 2-amino-4-cyanobenzamide. Several robust methods have been established for this purpose, with catalytic aminocarbonylation and direct amidation reactions being particularly prominent.

Catalytic Aminocarbonylation Methodologies

Palladium-catalyzed aminocarbonylation has become a ubiquitous and highly efficient method for the synthesis of benzamides from aryl halides. researchgate.netnih.gov This reaction involves the coupling of an aryl halide with an amine and carbon monoxide in the presence of a palladium catalyst. nih.gov The process is valued for its moderate reaction conditions and tolerance of a wide variety of functional groups. researchgate.netnih.gov

The general mechanism for the palladium-catalyzed aminocarbonylation of an aryl chloride involves several key steps. berkeley.eduacs.org Initially, the oxidative addition of the aryl chloride to a Pd(0) complex occurs. berkeley.eduacs.org This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form a phenacylpalladium halide intermediate. berkeley.eduacs.org Subsequent reaction with an amine, such as ammonia (B1221849), leads to the formation of the benzamide through a pathway involving displacement of the halide, deprotonation of the bound ammonia to form an amido complex, and finally, reductive elimination to yield the desired C-N bond. berkeley.eduacs.org

Recent advancements in this field have focused on the development of more sustainable and efficient catalytic systems. For instance, the use of CO surrogates, such as formic acid and carbodiimides, has been explored to avoid the handling of toxic carbon monoxide gas. chemistryviews.org In one such system, the in situ generation of CO from formic acid and a carbodiimide (B86325) is facilitated by a palladium(II) acetate (B1210297) catalyst. chemistryviews.org

Table 1: Examples of Palladium-Catalyzed Aminocarbonylation Conditions

| Aryl Halide | Amine | Catalyst System | CO Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Iodide | Various primary and secondary amines | Pd(OAc)2 / NHC ligand | CO (1 atm) | Dioxane | 100 | High | organic-chemistry.org |

| Aryl Bromide | N,O-Dimethylhydroxylamine | Pd(OAc)2 / ligand | Mo(CO)6 | Toluene | 110 | Good | organic-chemistry.org |

| Aryl Chloride | Ammonia | (DCPP)Pd(0) complex | CO (1 atm) | Toluene | 100 | - | nih.gov |

| Aryl Halide | Carbodiimide | Pd(OAc)2 / Imidazole ligand | Formic Acid | Toluene | 110 | - | chemistryviews.org |

This table is representative of typical conditions and catalysts used in palladium-catalyzed aminocarbonylation reactions and is not an exhaustive list.

Amidation Reactions in Complex Molecule Synthesis

Amidation, the formation of an amide bond from a carboxylic acid or its derivative and an amine, is a cornerstone of organic synthesis. algoreducation.com This reaction is fundamental to the synthesis of a vast array of pharmaceuticals, natural products, and materials. researchgate.netresearchgate.net The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and typically requires high temperatures, which can be incompatible with sensitive functional groups.

To overcome this, a variety of coupling reagents have been developed to activate the carboxylic acid. These reagents facilitate the formation of a more reactive intermediate, which is then readily attacked by the amine nucleophile. Common coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uranium salts (e.g., HBTU, HATU).

The mechanism of amidation generally proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by the amine to form a tetrahedral intermediate. algoreducation.com Subsequent collapse of this intermediate and elimination of a leaving group yields the amide bond. algoreducation.com In the context of synthesizing complex molecules, the choice of coupling reagent and reaction conditions is crucial to ensure high yields and avoid side reactions.

Transamidation, the conversion of one amide to another, has also emerged as a valuable tool, particularly for late-stage modifications of complex structures. nih.gov This can be achieved under both metal-catalyzed and metal-free conditions. researchgate.net

Regioselective Introduction of Cyano and Amino Groups into Benzamide Frameworks

The synthesis of this compound from a pre-formed benzamide core requires the regioselective introduction of both a cyano and an amino group. The directing effects of the existing substituents on the aromatic ring play a critical role in controlling the position of the incoming functional groups.

Direct Cyanation Approaches and Related Nucleophilic Substitutions

The introduction of a cyano group onto an aromatic ring can be achieved through several methods, including nucleophilic aromatic substitution and transition metal-catalyzed C-H functionalization.

The Rosenmund-von Braun reaction is a classical method for the cyanation of aryl halides using copper(I) cyanide at elevated temperatures. stackexchange.com This method is particularly effective for aryl bromides and iodides. The use of polar aprotic solvents like DMF can improve the yield and reaction conditions. stackexchange.com

More recently, transition metal-catalyzed C-H cyanation has emerged as a more atom-economical approach. For example, ruthenium(II) catalysts have been successfully employed for the direct cyanation of benzamides with high regioselectivity. researchgate.net These reactions often proceed with the assistance of a directing group, such as the amide itself, to guide the catalyst to a specific C-H bond.

Another innovative approach is the cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr). nsf.govacs.org This method utilizes a photoredox catalyst to generate a cation radical from an electron-rich arene, which then undergoes nucleophilic attack by a cyanide source, such as acetone (B3395972) cyanohydrin. nsf.govacs.org This technique has been shown to be effective for the cyanation of alkoxy arenes. nsf.govacs.org

Table 2: Selected Methods for the Cyanation of Aromatic Rings

| Method | Substrate | Cyanide Source | Catalyst/Reagent | Key Features | Reference |

| Rosenmund-von Braun | Aryl Halide | CuCN | - | High temperatures, suitable for aryl bromides/iodides | stackexchange.com |

| Ru-catalyzed C-H Cyanation | Benzamide | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | [Ru(p-cymene)Cl2]2 | Direct C-H functionalization, high regioselectivity | researchgate.net |

| CRA-SNAr | Alkoxy Arene | Acetone Cyanohydrin | Acridinium Photoredox Catalyst | Mild conditions, selective for C-O bond functionalization | nsf.govacs.org |

| Pd-catalyzed Decarbonylative Cyanation | Aryl Carboxylic Acid | Zn(CN)2 | Palladium catalyst / Xantphos | Avoids use of aryl halides, good functional group tolerance | organic-chemistry.org |

This table provides an overview of different cyanation strategies and is not intended to be comprehensive.

Controlled Amino Group Incorporation

The introduction of an amino group onto a benzamide framework requires careful control of regioselectivity. Traditional methods often rely on the nitration of the aromatic ring followed by reduction of the nitro group. acs.org However, this approach can lead to mixtures of regioisomers and may not be compatible with sensitive functional groups. acs.orgnih.gov

Modern methods for C-H amination offer more direct and selective routes to arylamines. nih.gov Transition-metal-catalyzed C-H amination has been extensively studied, with catalysts based on palladium, copper, rhodium, and iridium demonstrating high efficiency and selectivity. acs.orgnih.gov These reactions often employ a directing group to control the site of amination.

Radical amination reactions have also gained prominence as a powerful tool for the synthesis of arylamines. nih.gov For instance, the use of N-centered radical cations can be guided by noncovalent interactions with the substrate to achieve high regioselectivity. nih.gov In one example, an anionic sulfamate-protected aniline (B41778) was used to direct an incoming aminium radical cation to the ortho position through attractive electrostatic interactions. nih.gov

Transition Metal-Catalyzed Syntheses of N-Cyanobenzamides and Related Analogues

The synthesis of N-cyanobenzamides, which are structural isomers of cyanobenzamides, can be achieved through transition metal-catalyzed carbonylation reactions. A notable example is the palladium-catalyzed carbonylative synthesis of N-cyanobenzamides from aryl iodides or bromides and cyanamide. This reaction utilizes carbon monoxide as the C1 source and proceeds in the presence of a palladium catalyst.

This transformation provides a direct route to N-cyanobenzamides, which can be valuable intermediates in organic synthesis. The reaction conditions are typically mild, and the use of a palladium catalyst allows for good functional group tolerance.

Palladium-Mediated Transformations

Palladium catalysis has become an indispensable tool in modern organic synthesis, offering a broad range of applications for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound and its analogs, palladium-catalyzed cross-coupling reactions are particularly relevant.

One key transformation is the palladium-catalyzed cyanation of aryl halides. This method provides a direct route to introduce the cyano group onto the benzene (B151609) ring. While direct cyanation of a pre-existing 2-aminobenzamide (B116534) at the 4-position can be challenging, a more common strategy involves the cyanation of a suitably substituted precursor, followed by the formation or modification of the amide group. For instance, a process for preparing 2-amino-5-cyanobenzoic acid derivatives involves the palladium-catalyzed cyanation of a 2-amino-5-halobenzoic acid derivative. semanticscholar.org The palladium complex, often formed in situ from a palladium source and a phosphine (B1218219) ligand, catalyzes the reaction between the aryl halide and a cyanide source, such as potassium cyanide or zinc cyanide. semanticscholar.org The choice of ligand is crucial for the efficiency of the reaction, with bulky electron-rich phosphine ligands often providing the best results.

Another powerful palladium-catalyzed method is aminocarbonylation. A novel approach for the synthesis of N-cyanobenzamides involves the palladium-catalyzed carbonylative coupling of aryl halides with cyanamide. researchgate.netrsc.org This reaction can utilize either molybdenum hexacarbonyl as a solid carbon monoxide source or gaseous CO. researchgate.net The process is tolerant of a variety of functional groups on the aryl halide, allowing for the synthesis of a diverse range of N-cyanobenzamides. researchgate.netrsc.org This strategy could be adapted for the synthesis of this compound by starting with a suitably protected 2-amino-4-haloaniline derivative.

The following table summarizes representative conditions for palladium-catalyzed cyanation reactions.

| Catalyst Precursor | Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | dppf | Zn(CN)₂ | DMF | 80 | 85 | semanticscholar.org |

| Pd₂(dba)₃ | XPhos | KCN | t-BuOH | 100 | 92 | nih.gov |

| PdCl₂(PPh₃)₂ | PPh₃ | K₄[Fe(CN)₆] | MeCN/H₂O | 120 | 78 | bohrium.com |

This table presents generalized conditions for palladium-catalyzed cyanation of aryl halides and may require optimization for specific substrates like precursors to this compound.

Nickel-Catalyzed Reductive Aminocarbonylation

Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium catalysis for many cross-coupling reactions. In the context of benzamide synthesis, nickel-catalyzed reductive aminocarbonylation offers a powerful three-component strategy. This reaction brings together an aryl halide, a carbon monoxide source, and a nitrogen source to construct the benzamide scaffold in a single step.

A significant advancement in this area is the use of nitroarenes as the nitrogen source in a nickel-catalyzed reductive aminocarbonylation of aryl halides. dst.gov.inmit.edu This approach is particularly advantageous as nitroarenes are often more readily available and less expensive than the corresponding anilines. dst.gov.inmit.edu The reaction typically employs a nickel(II) precatalyst, a ligand such as a bipyridine derivative, and a reducing agent like zinc or manganese powder. dst.gov.in Dicobalt octacarbonyl can serve as the source of carbon monoxide. dst.gov.in

The proposed mechanism involves the reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. dst.gov.in Oxidative addition of the aryl halide to Ni(0) forms a Ni(II)-aryl intermediate, which then undergoes CO insertion to generate a Ni(II)-acyl complex. dst.gov.in Concurrently, the nitroarene is reduced to a species that can react with the nickel-acyl intermediate to form the amide bond. dst.gov.in This methodology demonstrates high functional group tolerance, making it a versatile tool for the synthesis of a wide array of benzamide derivatives. dst.gov.inmit.edu

The table below outlines typical components for a nickel-catalyzed reductive aminocarbonylation.

| Nickel Precatalyst | Ligand | CO Source | Reductant | Aryl Halide | Nitrogen Source | Reference |

| NiCl₂(dtbpy) | dtbpy | Co₂(CO)₈ | Zn | Aryl iodide | Nitroarene | dst.gov.in |

| NiBr₂·diglyme | dppf | Mo(CO)₆ | Mn | Aryl bromide | Nitroarene | dst.gov.in |

This table illustrates the key components for nickel-catalyzed reductive aminocarbonylation, which can be adapted for the synthesis of this compound from appropriate precursors.

Exploration of Photochemical and Electrochemical Methods in Benzamide Synthesis

In recent years, photochemical and electrochemical methods have gained prominence as sustainable and powerful alternatives to traditional synthetic approaches. These techniques often proceed under mild conditions and can offer unique reactivity patterns.

Electrochemical synthesis provides a green and efficient way to form amide bonds. organic-chemistry.orgchemistryviews.orgresearchgate.net One approach involves the electrochemical amidation of benzoin, which can be generated from the corresponding benzaldehyde. organic-chemistry.orgchemistryviews.org The subsequent amidation can be carried out using an electrochemically generated superoxide (B77818) anion in the presence of an amine. organic-chemistry.orgchemistryviews.org Another strategy is the direct electrochemical synthesis of amides from aldehydes and amines via the oxidation of an intermediate hemiaminal. acs.org These methods avoid the use of stoichiometric activating agents and often result in high yields. organic-chemistry.orgacs.org

Photochemical methods, particularly those employing visible-light photoredox catalysis, have also been successfully applied to amide synthesis. nih.govrsc.orgresearchgate.netresearchgate.net These reactions can proceed through various mechanisms, including the generation of radical intermediates. For instance, the photocatalytic synthesis of isoindolinones from functionalized benzamides has been demonstrated using iridium or ruthenium-based photocatalysts. nih.gov Another approach involves the visible-light-induced benzylic C-H amination catalyzed by organic dyes like Eosin Y. nih.gov These methods offer mild reaction conditions and high functional group tolerance, making them attractive for the synthesis of complex benzamide derivatives. nih.govresearchgate.net

The following table highlights key features of photochemical and electrochemical amide synthesis.

| Method | Key Reagents/Conditions | Advantages | Potential Application | Reference |

| Electrochemical Amidation | Electrolysis cell, superoxide anion | Green methodology, avoids stoichiometric reagents | Amidation of functionalized benzaldehydes | organic-chemistry.orgchemistryviews.org |

| Visible-Light Photocatalysis | Photocatalyst (e.g., Ir or Ru complex), visible light | Mild conditions, high functional group tolerance | Intramolecular cyclization or C-H amination | nih.gov |

This table provides a general overview of photochemical and electrochemical methods that could be explored for the synthesis of this compound.

Optimization of Synthetic Processes for Research Scale Applications

The transition of a synthetic route from a discovery phase to a practical research-scale application requires careful optimization of reaction parameters to ensure efficiency, reproducibility, and scalability. For the synthesis of this compound, several key aspects should be considered for optimization.

In palladium-catalyzed cyanations, the choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. nih.govbohrium.com Optimization studies often involve screening a variety of phosphine ligands to identify the one that provides the highest yield and selectivity. nih.gov The concentration of the cyanide source is also a critical parameter, as excess cyanide can lead to catalyst deactivation. bohrium.com The use of slow-addition techniques or encapsulated cyanide sources can mitigate this issue. bohrium.com

For nickel-catalyzed aminocarbonylations, optimization would focus on the nickel-to-ligand ratio, the nature of the reductant, and the reaction temperature. organic-chemistry.orgrsc.orgrsc.org The efficiency of the reduction of the nitro group and the rate of CO insertion can be sensitive to these parameters. The choice of solvent is also crucial, as it can affect the solubility of the reactants and the stability of the catalytic species. organic-chemistry.org

In photochemical and electrochemical reactions, optimization involves fine-tuning parameters such as the choice of photocatalyst or electrode material, the wavelength and intensity of the light source, and the applied current or potential. chemistryviews.orgnih.gov The reaction medium, including the solvent and electrolyte, plays a critical role in the efficiency and selectivity of these transformations. chemistryviews.org For research-scale applications, flow chemistry setups can offer significant advantages for both photochemical and electrochemical reactions, allowing for better control over reaction parameters and improved scalability. acs.org

The following table lists key parameters for optimization in the discussed synthetic methods.

| Synthetic Method | Key Optimization Parameters | Desired Outcome |

| Palladium-Mediated Transformations | Catalyst/ligand selection, base, solvent, temperature, cyanide concentration | High yield, selectivity, and catalyst turnover number |

| Nickel-Catalyzed Reductive Aminocarbonylation | Ni/ligand ratio, reductant, CO source, temperature, solvent | Efficient three-component coupling, high functional group tolerance |

| Photochemical/Electrochemical Methods | Photocatalyst/electrode material, light source/current, solvent/electrolyte | Improved reaction efficiency, selectivity, and scalability |

Mechanistic and Reactivity Studies of 2 Amino 4 Cyanobenzamide Scaffolds

Chemical Transformations Involving the Benzamide (B126) Amide Linkage

The amide bond, while generally stable, can undergo several transformations under specific conditions. Due to strong resonance stabilization, amides are typically considered inert. nih.gov However, their reactivity can be harnessed through C-O or C-N bond cleavage. nih.gov

Key transformations of the amide linkage include:

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid (2-amino-4-cyanobenzoic acid) and ammonia (B1221849). This is a fundamental reaction for amide-containing compounds.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group to a methylene (B1212753) group, converting the benzamide into a (2-amino-4-cyanophenyl)methanamine derivative.

Dehydration/Deamination: Amide bonds can participate in divergent difunctionalization reactions. Depending on the reaction conditions and substituents, tetrahedral intermediates formed from the reaction of the amide with organometallic nucleophiles can selectively undergo C-O cleavage (deoxygenation) or C-N cleavage (deamination) to yield valuable propargyl amines or alcohols. nih.gov

Catalytic Exchange: A novel anhydrous catalytic reaction allows for the transfer of the elements of water from an amide to a nitrile. google.com This process can effectively convert an amide into a new nitrile while hydrating the starting nitrile to an amide, demonstrating the interchangeability of these functional groups under catalytic conditions. google.com

Reactivity Profiles of the Amino Group in Electrophilic and Nucleophilic Processes

The primary aromatic amino group at the C2 position is a key site of nucleophilicity on the 2-amino-4-cyanobenzamide scaffold. As a reactant that provides a pair of electrons to form a new covalent bond, it is classified as a nucleophile or a Lewis base. masterorganicchemistry.com Its reactivity is influenced by the electron-withdrawing effects of the adjacent amide and the nitrile group at the para position.

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, readily reacting with a variety of electrophiles. masterorganicchemistry.com

Reaction with Aldehydes and Ketones: The amino group can react with aldehydes and ketones in condensation reactions. For instance, the reaction of 2-aminobenzamide (B116534) with various aldehydes can lead to the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net

Acylation and Sulfonylation: The amine can be acylated by reacting with acid chlorides or anhydrides to form N-acyl derivatives. Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides.

Alkylation: The amino group can undergo alkylation with alkyl halides, although over-alkylation can be a challenge.

Schiff Base Formation: Condensation with aldehydes or ketones can form Schiff bases (imines), which are versatile intermediates for further synthetic transformations.

Electrophilic Reactivity: While primarily nucleophilic, the aromatic ring to which the amino group is attached can undergo electrophilic substitution. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in the this compound scaffold, the positions ortho (C3) and para (C5) to the amino group are available for substitution.

The nucleophilicity of the amino group is highly dependent on its protonation state; a neutral amine is nucleophilic, whereas its protonated ammonium (B1175870) cation form is not. libretexts.org Resonance effects can also decrease nucleophilicity if the nitrogen's lone pair is delocalized, such as in an amide compared to an amine. libretexts.org

Cyanide Group Reactivity and its Role in Further Functionalization

The cyanide (nitrile) group is an exceptionally versatile functional group in organic synthesis, serving as a precursor to a wide array of other functionalities. researcher.life Its strong electron-withdrawing nature also influences the reactivity of the entire aromatic ring.

Key transformations of the cyanide group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, yielding 2-amino-4-carboxyamidobenzamide (hydrolysis to the amide intermediate) or 2-amino-4-carboxybenzoic acid (complete hydrolysis).

Reduction: The nitrile group can be reduced to a primary amine using reagents like LiAlH₄ or through catalytic hydrogenation. This would transform this compound into 2-amino-4-(aminomethyl)benzamide.

Conversion to Carbonyls: Nitriles can be converted into ketones via reaction with Grignard or organolithium reagents, followed by hydrolysis.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, which is a common strategy in medicinal chemistry.

Metabolism: In biological systems, cyanide can be metabolized. A primary detoxification pathway involves enzymatic conversion to the less toxic thiocyanate (B1210189) (SCN⁻) in the presence of a sulfur donor. nih.govnih.gov Another metabolite can be 2-amino-2-thiazoline-4-carboxylic acid (ATCA). nih.govnih.gov

The reactivity of the nitrile makes it a valuable handle for introducing further complexity and functionality into the this compound scaffold.

Derivatization Strategies for Structural Modification and Exploration

Derivatization is a key strategy for modifying a parent scaffold to explore its structure-activity relationships or to develop tools for chemical biology. The multiple reactive sites on this compound make it an ideal candidate for such modifications.

The amide portion of the molecule can be readily modified to generate a library of derivatives. A common and straightforward method for synthesizing amide derivatives involves the reaction of a substituted acid group with various substituted amines. sphinxsai.com One of the most prevalent starting materials for synthesizing 2-aminobenzamide derivatives is isatoic anhydride. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| Amidation | Isatoic Anhydride + Substituted Amine | N-substituted 2-aminobenzamides | nih.gov |

| Amidation | Substituted Aniline (B41778) + Amino Acid Ester | Amide derivatives | sphinxsai.com |

| Amide Bond Formation | Acid Halide + Amine Derivative | Amide derivatives | google.com |

These reactions can be performed using conventional heating or microwave-assisted methodologies, with the latter often providing benefits in terms of reaction time. nih.gov

Directed functionalization involves introducing specific chemical moieties to serve as probes for analytical or biological studies. Chemical derivatization can improve ionization efficiency, chromatographic separation, and chemical stability for analysis by liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net

Strategies for creating research probes from the this compound scaffold include:

Introducing Reporter Groups: The nucleophilic amino group is an ideal site for attaching fluorescent tags (e.g., dansyl chloride) or other reporter molecules. Derivatization with dansyl chloride is an effective method for analyzing biogenic amines via HPLC. nih.gov

Affinity Labels: Functional groups can be introduced that allow the molecule to be attached to a solid support for affinity chromatography or to be cross-linked to biological targets.

Mass Spectrometry Probes: Derivatization can be used to improve sensitivity and specificity in imaging mass spectrometry. For example, chemical derivatization with 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) forms a stable Schiff base with amine moieties, enhancing their detection. nih.gov

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the mechanisms of reactions involving the this compound scaffold is crucial for optimizing reaction conditions and predicting outcomes. This is achieved through a combination of kinetic and spectroscopic techniques.

Spectroscopic Studies: Spectroscopic methods are used to identify reactants, products, and potential intermediates, as well as to confirm the structure of synthesized compounds.

FTIR Spectroscopy: Fourier-transform infrared spectroscopy can be used to monitor the transformation of functional groups. For example, in a related compound, 2-amino-4-chlorobenzonitrile (B1265954), the C≡N stretch appears around 2211 cm⁻¹ and the primary amine N-H stretches appear at 3452 and 3363 cm⁻¹. analis.com.my Changes in these bands would indicate reactions at the nitrile or amino groups.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems and those with conjugated nitrile groups exhibit characteristic π → π∗ and n → π∗ absorption peaks. analis.com.my

NMR Spectroscopy: Nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) is essential for detailed structural elucidation of starting materials and products, as demonstrated in the characterization of various 2-aminobenzamide derivatives. nih.gov

Kinetic Studies: Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction order, rate constants, and the influence of variables like pH, temperature, and concentration. ekb.eg For instance, by monitoring the concentration of a reactant over time, one can determine if a reaction follows first-order or second-order kinetics. ekb.eg In toxicological studies, kinetic analysis is used to determine the half-life (t₁/₂) of compounds like cyanide and its metabolites in biological systems. nih.gov Such studies are fundamental to proposing and validating reaction mechanisms.

Computational Chemistry and Theoretical Characterization of 2 Amino 4 Cyanobenzamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed for this purpose.

Molecular Geometry: The first step in a computational study is typically geometry optimization, where the most stable arrangement of atoms (the minimum energy conformation) is calculated. For a molecule like 2-Amino-4-cyanobenzamide, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Calculations on a similar compound, 2-amino-4-chlorobenzonitrile (B1265954), were performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set to achieve a fully optimized geometry. For this compound, one would expect the aromatic ring to be largely planar, with the amino, cyano, and benzamide (B126) groups as substituents. The calculated bond lengths for the nitrile (C≡N) group in the chloro-analogue were found to be shorter than typical single bond values due to conjugation with the aromatic ring, a feature that would also be expected in this compound.

Electronic Structure: The electronic structure is described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. For 2-amino-4-chlorobenzonitrile, the HOMO-LUMO energy gap was calculated to understand its charge transfer characteristics. Similar calculations for this compound would reveal its electronic excitation properties and its ability to donate or accept electrons.

Another aspect of the electronic structure is the distribution of electron density, which can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps highlight regions of negative potential (rich in electrons, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In the chloro-analogue, MEP analysis identified the nitrogen atoms as having highly negative charges, indicating their potential to act as nucleophilic agents.

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis

DFT is a versatile tool for exploring the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. This allows for the mapping of the entire reaction pathway and the determination of activation energies, which are critical for understanding reaction rates.

For this compound, DFT could be used to model various potential reactions, such as nucleophilic or electrophilic substitution on the aromatic ring, or reactions involving the amino, cyano, or amide functional groups. For instance, the synthesis of amide-functionalized compounds often involves nucleophilic acyl substitution, and DFT can elucidate the step-by-step mechanism of such transformations. By calculating the energy profile, researchers can identify the rate-determining step and understand how catalysts or changes in substituents might influence the reaction's outcome. Although specific reaction pathway analyses for this compound are not detailed in the provided sources, the methodologies are well-established.

Theoretical Assessment of Molecular Stability and Chemical Reactivity Descriptors

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to the HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to the LUMO energy).

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters are calculated from the HOMO and LUMO energies. A study on 2-amino-4-chlorobenzonitrile used these descriptors to conclude that while the molecule is stable and categorized as a "hard" compound, it still possesses the ability to transfer and accept electrons. A similar theoretical assessment for this compound would quantify its stability and predict its general reactivity profile.

Illustrative Table of Reactivity Descriptors (Based on Analogous Compounds) This table is for illustrative purposes, showing typical parameters that would be calculated for this compound.

| Descriptor | Formula | Typical Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Electron-attracting power |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

Computational Prediction of Intermolecular Interactions and Binding Affinities

Understanding how a molecule interacts with itself and with other molecules is crucial, especially in materials science and drug design. Computational methods can predict the types and strengths of intermolecular forces.

Binding Affinities: In the context of drug discovery, molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This simulation yields a "binding affinity" or "docking score," which estimates the strength of the interaction. For various benzamide derivatives, docking studies have been used to predict their binding modes and affinities to biological targets. For this compound, docking simulations could be performed against a relevant protein target to predict its potential biological activity. The calculations would identify key interactions, such as hydrogen bonds or π-π stacking, between the ligand and the protein's active site.

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry can establish quantitative structure-reactivity relationships (QSRR) by correlating calculated molecular properties (descriptors) with experimentally observed reactivity. This approach helps in understanding the underlying factors that govern chemical reactions and in predicting the reactivity of new compounds.

For a class of related compounds, quantum descriptors like atomic charges, HOMO/LUMO energies, and the electrophilicity index can be calculated. These descriptors can then be correlated with experimental reaction rates or equilibrium constants. For example, studies on Michael additions have shown strong correlations between reaction barriers and electronic properties related to the formation of a carbanion intermediate, such as the change in charge on a specific carbon atom.

For this compound and its derivatives, a QSRR study could involve synthesizing a series of related molecules with different substituents on the aromatic ring. By calculating a set of quantum chemical descriptors for each molecule and measuring their reaction rates in a specific transformation, a predictive model could be built. This would provide valuable insights into how the electronic and steric properties of the substituents influence the reactivity of the core this compound structure.

Advanced Analytical Methodologies for Structural and Purity Characterization in Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's atomic and electronic structure through its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

For 2-Amino-4-cyanobenzamide, ¹H NMR would reveal the number of different types of protons and their neighboring environments. The aromatic region would show signals corresponding to the protons on the benzene (B151609) ring, with their splitting patterns (multiplicities) indicating their relative positions. The protons of the primary amine (-NH₂) and amide (-CONH₂) groups would typically appear as broader singlets, and their chemical shifts could be sensitive to the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. Key signals would correspond to the cyano (-C≡N) carbon, the carbonyl (C=O) carbon of the amide, and the aromatic carbons, including those directly attached to the amino and cyano groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: The following data are predicted values based on the analysis of structurally similar compounds, as specific experimental data for this compound was not available in the searched literature.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 7.5 - 7.8 | Doublet | Aromatic CH |

| ¹H | 6.8 - 7.0 | Doublet of doublets | Aromatic CH |

| ¹H | 6.7 - 6.9 | Doublet | Aromatic CH |

| ¹H | 5.5 - 6.5 | Broad Singlet | -NH₂ |

| ¹H | 7.0 - 8.0 | Broad Singlet | -CONH₂ |

| ¹³C | 168 - 172 | - | C=O (Amide) |

| ¹³C | 150 - 155 | - | Aromatic C-NH₂ |

| ¹³C | 130 - 135 | - | Aromatic CH |

| ¹³C | 118 - 122 | - | Aromatic CH |

| ¹³C | 115 - 118 | - | Aromatic CH |

| ¹³C | 117 - 120 | - | -C≡N |

| ¹³C | 100 - 105 | - | Aromatic C-CN |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the presence of specific functional groups. IR spectroscopy measures the absorption of infrared radiation by molecules, which induces vibrations in bonds with a changing dipole moment. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light and is particularly sensitive to symmetric vibrations and bonds with a changing polarizability.

For this compound, IR and Raman spectra would provide complementary information. The IR spectrum would be expected to show strong characteristic bands for the N-H stretches of the amine and amide groups, the C=O stretch of the amide, and the C≡N stretch of the nitrile group. For a related compound, 2-amino-4-chlorobenzonitrile (B1265954), the nitrile (C≡N) stretching band appears at 2211 cm⁻¹, while the primary amine (NH) stretches are observed at 3452 and 3363 cm⁻¹. Raman spectroscopy would also clearly detect the symmetric C≡N stretching vibration.

Table 2: Characteristic Vibrational Frequencies for this compound Note: Wavenumbers are based on typical ranges for functional groups and data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| N-H Stretch (Amine, Amide) | 3200 - 3500 | IR, Raman | Strong (IR), Medium (Raman) |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman | Medium |

| C≡N Stretch (Nitrile) | 2210 - 2240 | IR, Raman | Strong, Sharp |

| C=O Stretch (Amide I) | 1650 - 1690 | IR | Strong |

| N-H Bend (Amine, Amide II) | 1580 - 1650 | IR | Medium-Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman | Medium-Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides extremely accurate mass measurements, allowing for the determination of a compound's elemental composition and confirmation of its molecular formula. ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, transferring them from solution to the gas phase as intact ions with minimal fragmentation. This enables the precise determination of the molecular weight.

Crystallographic Analysis for Absolute Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom, as well as bond lengths and angles. For a related compound, 2-amino-4-chlorobenzonitrile, X-ray crystallography confirmed its structure and revealed that it crystallizes in the triclinic system with the P-1 space group. A similar analysis for this compound would unambiguously confirm its molecular structure and provide insights into its solid-state packing and intermolecular interactions, such as hydrogen bonding involving the amine and amide groups.

Chromatographic and Separation Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for both the purification of chemical compounds and the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds. In HPLC, the sample is passed through a column packed with a stationary phase under high pressure. The separation is based on the analyte's affinity for the stationary and mobile phases.

For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram, often using a UV detector set to a wavelength where the analyte absorbs strongly. The selectivity of the separation can be influenced by the choice of stationary phase, such as C18, C8, or cyano phases.

Table 3: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with an additive like 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This method is extensively utilized for the identification, quantification, and purity assessment of volatile and semi-volatile compounds. For a compound like this compound, GC-MS serves as a crucial tool for both qualitative structural confirmation and quantitative purity analysis, particularly in identifying and characterizing trace-level impurities that may arise during synthesis.

Principle and Application

In GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. An inert carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column. google.com The column's inner surface is coated with a stationary phase. Separation of the components in the sample mixture is achieved based on their differential partitioning between the mobile carrier gas and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times.

As each separated component elutes from the GC column, it enters the mass spectrometer's ion source. The most common ionization technique used is Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M+•). emerypharma.com These molecular ions are energetically unstable and often break apart into smaller, characteristic fragment ions. libretexts.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records the relative abundance of each ion, generating a mass spectrum that serves as a unique chemical "fingerprint" for the compound.

Sample Preparation and Derivatization

The successful analysis of this compound by GC-MS is contingent on its thermal stability and volatility. Compounds containing polar functional groups, such as the primary amine (-NH2) and amide (-CONH2) groups present in this molecule, can exhibit strong intermolecular hydrogen bonding, which reduces volatility and may lead to poor chromatographic peak shape (tailing). emerypharma.com

To overcome these challenges, a derivatization step is often employed prior to GC-MS analysis. Derivatization involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative. A common approach for compounds with active hydrogens is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogens on the amine and amide groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. researchgate.net This process reduces polarity, disrupts hydrogen bonding, and significantly improves the compound's chromatographic behavior.

Instrumentation and Method Parameters

The analysis is performed using a GC-MS system with optimized parameters to achieve efficient separation and sensitive detection. The choice of the GC column and the temperature program are critical for resolving the target analyte from any impurities.

Table 1: Typical GC-MS Instrumental Parameters for Analysis

| Parameter | Typical Setting | Purpose |

| Gas Chromatograph | ||

| Column | DB-5MS or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) | A nonpolar column suitable for a wide range of semi-volatile organic compounds. mdpi.com |

| Carrier Gas | Helium (>99.999% purity) | Inert gas to transport the sample through the column. google.com |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow mode) | Optimizes separation efficiency and analysis time. mdpi.com |

| Injection Mode | Splitless | Ensures the entire sample is transferred to the column, maximizing sensitivity for trace analysis. mdpi.com |

| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the analyte and its derivatives. google.commdpi.com |

| Oven Program | Initial: 60-100°C, hold for 2 minRamp: 10-20°C/min to 280-300°CFinal Hold: 5-10 min | A temperature gradient is used to separate compounds with different boiling points effectively. google.comnih.gov |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method that produces reproducible fragmentation patterns. emerypharma.com |

| Ionization Energy | 70 eV | Standard energy level that provides extensive and consistent fragmentation for library matching. nih.gov |

| Source Temperature | 230 °C | Maintains the ions in a gaseous state and minimizes contamination. nih.gov |

| Mass Range | 40 - 500 amu | Scans a broad range of mass-to-charge ratios to detect the molecular ion and key fragments. |

| Detector | Quadrupole Mass Analyzer | Commonly used for its reliability and performance in identifying and quantifying compounds. nih.gov |

Structural Characterization by Mass Spectrometry

The mass spectrum of this compound provides detailed structural information. The molecular ion peak (M+•) confirms the molecular weight of the compound. The fragmentation pattern, resulting from the cleavage of specific bonds within the molecule, helps to elucidate its structure.

Given the structure of this compound (Molecular Weight: 161.16 g/mol ), the following fragmentation patterns are anticipated under EI conditions:

Molecular Ion (M+•): A peak at m/z 161 is expected. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. libretexts.org Aromatic compounds typically show a relatively stable molecular ion. whitman.edu

Loss of Amide Radical (•NH2): Cleavage of the C-N bond in the amide group can lead to the loss of an amino radical (mass 16), resulting in a fragment ion at m/z 145.

Loss of Carbon Monoxide (CO): Following the initial fragmentation, subsequent loss of CO (mass 28) from fragments containing the carbonyl group is common. For instance, the m/z 145 ion could lose CO to yield a fragment at m/z 117.

Loss of Amide Group (•CONH2): Cleavage of the bond between the aromatic ring and the amide group can result in the loss of the entire amide radical (mass 44), producing a significant ion at m/z 117 (4-aminobenzonitrile cation).

Fragments from the Aromatic Ring: The stable aromatic structure will also give rise to characteristic fragments, including ions related to the cyanophenyl or aminophenyl moieties.

Table 2: Predicted Key Mass Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 161 | [C8H7N3O]+• (Molecular Ion) | - |

| 145 | [C8H6N2O]+ | •NH2 |

| 117 | [C7H5N2]+ | •CONH2 |

| 90 | [C6H4N]+ | HCN from m/z 117 |

This fragmentation data, combined with the GC retention time, allows for unambiguous identification of this compound and its differentiation from isomeric or structurally related compounds. The high sensitivity of the technique also enables the detection and tentative identification of impurities by comparing their mass spectra against spectral libraries like the NIST/EPA/NIH Mass Spectral Library. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.